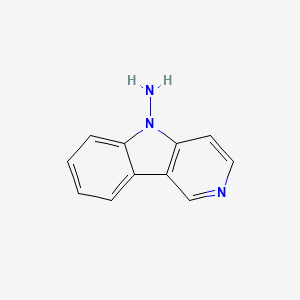

9-Amino-3-carboline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrido[4,3-b]indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-14-10-4-2-1-3-8(10)9-7-13-6-5-11(9)14/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIITIODJYTTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2N)C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901033506 | |

| Record name | 9-Amino-3-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79642-25-4 | |

| Record name | 5H-Pyrido[4,3-b]indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79642-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Amino-3-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079642254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-3-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINO-3-CARBOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6276L00CTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 9 Amino 3 Carboline and Analogues

Established Reaction Pathways for β-Carboline Core Construction

The synthesis of the β-carboline skeleton has been a subject of extensive research, leading to the establishment of several classical and reliable methods. These foundational reactions provide the basis for accessing a wide variety of β-carboline derivatives.

Pictet-Spengler Reaction and its Modern Adaptations

The Pictet-Spengler reaction, first reported in 1911, stands as a cornerstone in the synthesis of tetrahydro-β-carbolines (THβCs), which are crucial precursors to the fully aromatized β-carboline ring system. wikipedia.orgresearchgate.net The reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or a tryptophan derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The initial condensation forms a Schiff base, which then protonates to generate an electrophilic iminium ion that undergoes cyclization via electrophilic attack on the electron-rich indole (B1671886) nucleus. wikipedia.org Subsequent aromatization of the resulting THβC yields the desired β-carboline.

Modern adaptations of the Pictet-Spengler reaction have focused on expanding its scope, improving efficiency, and controlling stereoselectivity. nih.govrsc.org These advancements include the use of milder reaction conditions, a broader range of catalysts, and the development of asymmetric variants. For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a catalyst has been shown to promote the reaction efficiently without the need for strong acids. rsc.org Metal-catalyzed variations have also emerged, such as the isomerization of N-allyltryptamines to reactive iminium intermediates, which then undergo intramolecular cyclization. rsc.org Asymmetric Pictet-Spengler reactions have been developed using chiral auxiliaries, chiral catalysts, or chiral substrates derived from the chiral pool to afford enantioenriched β-carbolines. nih.gov

| Tryptamine Derivative | Aldehyde/Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| L-Tryptophan | Formaldehyde (B43269) | HCl | Tetrahydro-β-carboline-3-carboxylic acid | - | analis.com.my |

| Tryptamine | Various Aldehydes | HFIP, reflux | 1-Substituted tetrahydro-β-carbolines | High | rsc.org |

| Tryptophan ester | Various Aldehydes | Neutral, then TFA/CH2Cl2 | cis/trans-1,3-Tetrahydro-β-carbolines | - | google.com |

| Tryptamine | Acryloyl chloride | Ytterbium triflate | Tetrahydro-β-carboline derivative | - | mdpi.com |

Bischler-Napieralski Reaction in β-Carboline Synthesis

The Bischler-Napieralski reaction provides an alternative and powerful route to the β-carboline skeleton, typically proceeding through a 3,4-dihydro-β-carboline intermediate. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions. wikipedia.orgjk-sci.com Commonly employed reagents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). organic-chemistry.orgjk-sci.com The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the indole ring, followed by cyclization. wikipedia.orgslideshare.net The resulting dihydro-β-carboline can be subsequently oxidized to the fully aromatic β-carboline.

While traditionally used for the synthesis of isoquinolines, the Bischler-Napieralski reaction has been successfully applied to the synthesis of β-carboline derivatives. slideshare.net However, the reaction can sometimes be limited by the requirement for electron-rich aromatic systems and can be accompanied by side reactions. jk-sci.com Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope. slideshare.net For instance, a diverted Bischler-Napieralski cascade reaction has been reported to unexpectedly yield carbazole (B46965) derivatives from certain styrylacetamides. nih.gov

| Substrate | Reagent/Conditions | Intermediate | Reference |

| β-Arylethylamide | POCl₃, reflux | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| β-Arylethylamide | P₂O₅, POCl₃, reflux | 3,4-Dihydroisoquinoline | jk-sci.com |

| N-Acyl-tryptamine | POCl₃, MeCN, reflux | Dihydro-β-carboline | nih.gov |

Palladium-Catalyzed Cyclization and Coupling Reactions

The advent of palladium catalysis has revolutionized the synthesis of complex heterocyclic systems, and β-carbolines are no exception. nih.gov A variety of palladium-catalyzed reactions have been developed for the construction of the β-carboline core, offering high efficiency, functional group tolerance, and opportunities for diverse substitution patterns. researchgate.netacs.org These methods often involve the formation of the pyridine (B92270) ring (C-ring) of the β-carboline system through intramolecular cyclization or coupling reactions.

One notable approach is the palladium-catalyzed imidoylative cyclization of tryptophan-derived isocyanides. researchgate.netacs.org This reaction proceeds through a sequence of isocyanide insertion, intramolecular C–H imidoylation, and aerobic dehydrogenative aromatization to afford β-carboline derivatives under mild conditions. researchgate.net Another strategy involves a one-pot Sonogashira coupling followed by an intramolecular [2+2+2] cyclization, which can generate three rings in a single operation. nih.gov Palladium-catalyzed intramolecular arylation of ortho-bromo-substituted anilinopyridines has also been employed to synthesize the four parent carboline isomers. rsc.orgrsc.org Furthermore, a joint palladium/carboxylic acid catalysis has been shown to convert propargylic tryptamines to tetrahydro-β-carbolines through a sequence of alkyne isomerization and indole C-H activation. unipr.itresearchgate.net

| Starting Material(s) | Catalyst/Reagents | Key Transformation | Product | Reference |

| Aryl iodide and tryptophan-derived isocyanide | Pd(OAc)₂, PPh₃, CsOPiv | Imidoylative cyclization | β-Carboline derivative | researchgate.netacs.org |

| Aryl iodide and a diyne with a nitrile | Pd(PPh₃)₄ | Sonogashira coupling/[2+2+2] cyclization | Annulated β-carboline | nih.gov |

| ortho-Bromo-substituted anilinopyridine | Pd₂(dba)₃, P(t-Bu)₃, NaOBu-t | Intramolecular arylation | Carboline | rsc.orgrsc.org |

| Propargylic tryptamine | Pd(dba)₂, PPh₃, Benzoic acid | Alkyne isomerization/C-H activation | Tetrahydro-β-carboline | unipr.itresearchgate.net |

Condensation and Iminoannulation Strategies

Condensation and iminoannulation reactions represent another versatile class of methods for constructing the β-carboline framework. These strategies often involve the formation of key imine or enamine intermediates that subsequently undergo cyclization to build the pyridine ring. For instance, the reaction of L-tryptophan with formaldehyde in the presence of a base, followed by decarboxylation and aromatization, is a straightforward route to the parent β-carboline. analis.com.my

More complex, multi-component reactions have also been developed to rapidly assemble densely substituted β-carbolines. A four-component, one-pot reaction starting from acid chlorides, alkynes, tryptamines, and acryloyl chloride has been reported, proceeding through a coupling-addition aza-anellation Pictet–Spengler (CAAPS) sequence. mdpi.com This approach highlights the power of tandem reactions in building molecular complexity in a single operation.

Recent Advancements in β-Carboline Synthesis and Derivatization

Beyond the construction of the core β-carboline skeleton, significant research efforts have been directed towards the development of methods for its selective functionalization. The ability to introduce substituents at specific positions of the β-carboline nucleus is crucial for modulating its biological activity and exploring structure-activity relationships.

Strategies for Regioselective Functionalization of the β-Carboline Nucleus

The regioselective functionalization of the β-carboline ring system presents a synthetic challenge due to the presence of multiple reactive sites. However, recent advancements in transition-metal-catalyzed C-H activation and other directed functionalization strategies have provided powerful tools to address this challenge.

Transition-metal catalysis, particularly with ruthenium and rhodium, has emerged as a prominent strategy for the regioselective C-H functionalization of β-carbolines. acs.orgresearchgate.netnih.gov For example, a Ru(II)-catalyzed regioselective hydroxymethylation of β-carbolines has been developed, where the nitrogen atom of the pyridine ring acts as a directing group, leading to the exclusive formation of monohydroxymethylated products. acs.orgresearchgate.netnih.gov Similarly, Rh(III)-catalyzed C-H annulation of indolyl oximes with alkynes provides a regioselective route to γ-carbolines. rsc.orgnih.gov

Directed metalation strategies have also proven effective for the selective functionalization of the C1 position. The use of a Knochel-Hauser base (TMPMgCl·LiCl) for the directed metalation of N-Boc norharman, followed by transmetalation and Negishi cross-coupling, allows for the introduction of a variety of aryl or heteroaryl groups at the C1 position. nih.gov This method has been successfully applied to the synthesis of several natural alkaloids. nih.gov

Furthermore, the inherent reactivity of the β-carboline nucleus can be exploited for selective transformations. For instance, the synthesis of amino-acid functionalized β-carbolines has been reported, which are of interest as potential topoisomerase II inhibitors. nih.gov The design and synthesis of β-carboline derivatives with substituents at the C3 and C9 positions have also been explored to investigate their fungicidal and antitumor activities. nih.govmdpi.com

| Position(s) Functionalized | Functional Group Introduced | Method | Catalyst/Reagent | Reference |

| C1 | Hydroxymethyl | Ru(II)-catalyzed C-H activation | [Ru(p-cymene)Cl₂]₂, AgSbF₆, NaOAc | acs.orgresearchgate.netnih.gov |

| C1 | Aryl/Heteroaryl | Directed metalation/Negishi coupling | TMPMgCl·LiCl, ZnCl₂, Pd catalyst | nih.gov |

| C3 | Substituted amides | Acylation | Thionyl chloride, amines | mdpi.com |

| C9 | Alkyl | Alkylation | NaH, alkyl halide | analis.com.my |

Synthesis of N-9-Substituted β-Carboline Analogues

The synthesis of N-9-substituted β-carboline analogues is a key strategy for developing derivatives with diverse properties. mdpi.com A common approach begins with the esterification of L-tryptophan, followed by a Pictet-Spengler condensation with an appropriate aldehyde to yield a tetrahydro-β-carboline (THβC) methyl carboxylate. mdpi.com This intermediate is then oxidized to the aromatic β-carboline core. mdpi.com

The crucial N-alkylation step is performed on the β-carboline ester. mdpi.com This reaction involves treating the β-carboline with various benzyl (B1604629) chlorides in the presence of a base. mdpi.com Studies have compared the efficacy of different bases such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), triethylamine, and potassium hydroxide (KOH) in dimethylformamide (DMF) solvent. mdpi.com Research indicates that KOH provides better yields and requires less reaction time compared to the other bases. mdpi.com This N-alkylation process has been used to successfully produce a series of novel β-carboline derivatives with yields of up to 71%. mdpi.com The resulting N-9 substituted compounds, which include analogues with various aryl groups at the C-1 position and a benzyl group at the N-9 position, are often designed and evaluated for their potential as anticancer agents. mdpi.comnih.gov Another advanced application of this methodology is the acid-catalyzed Pomeranz–Fritsch-type reaction between an acetal (B89532) group at C-1 and the arene unit of the benzyl group at N-9, which affords fused-β-carbolines, such as those with a maxonine-type framework. researchgate.net

Table 1: Representative N-9 Alkyl-Substituted β-Carboline Derivatives and Synthesis Outcomes This table is representative of data described in the cited literature.

| Compound Series | N-9 Substituent | C-1 Substituent | Base Used | Yield (%) |

|---|---|---|---|---|

| 5a-e | Benzyl Chlorides | p-Tolyl | KOH | up to 71 |

| N/A | 2,4-Dichlorobenzyl | p-Tolyl | KOH | N/A |

Formation of Bivalent and Heterodimeric β-Carboline Structures

Bivalent β-carbolines are complex molecules where two β-carboline units are connected by a linker chain. This approach can lead to compounds with unique pharmacological profiles. The synthesis can be designed to produce either symmetrical or unsymmetrical (heterodimeric) structures. nih.govanalis.com.my

The synthesis of a symmetrical bivalent β-carboline has been achieved starting from L-tryptophan. analis.com.my The process involves the initial formation of a tetrahydro-β-carboline intermediate via a Pictet-Spengler condensation, followed by an oxidation-decarboxylation reaction to yield the β-carboline monomer. analis.com.my This monomer is then alkylated at the N-9 position using a strong base like sodium hydride (NaH) in anhydrous DMF, followed by the addition of a linker such as 1,4-dibromobutane, to create an intermediate. analis.com.my This intermediate subsequently reacts with another β-carboline monomer to form the final symmetrical bivalent compound. analis.com.my

A series of novel N-9 heterobivalent β-carbolines have also been synthesized, where the two connected β-carboline units are structurally different. nih.gov These syntheses often involve linking a 1-methyl-β-carboline unit to another β-carboline bearing a different substituent at the C-1 position (e.g., 3-pyridyl or 2-thienyl) via an alkyl chain of varying length attached to the N-9 positions of both rings. nih.gov These compounds have been investigated for their potential as angiogenesis inhibitors. nih.gov

Table 2: Physicochemical Data for Synthesized Heterobivalent β-Carbolines Data extracted from cited research. nih.gov

| Compound ID | C-1 Substituent (Ring 1) | C-1 Substituent (Ring 2) | Linker | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 5c | 3-pyridyl | 1-methyl | pentyl | 62 | 189.4–190.5 |

| 5d | 3-pyridyl | 1-methyl | hexyl | 66 | 141.3–142.9 |

| 5h | 2-thienyl | 1-methyl | hexyl | 57 | 238.5–239.6 |

| 5i | 2-chlorophenyl | 1-methyl | butyl | 51 | 232.0–232.8 |

Hybrid Conjugate Synthesis with Other Pharmacophores

Hybrid conjugate synthesis involves covalently linking the β-carboline scaffold to other distinct pharmacophores, aiming to create molecules with multi-target activity or improved efficacy. nih.gov The versatile and reactive nature of the β-carboline core allows for its coupling with a wide range of biologically active molecules. nih.gov

Several classes of hybrid molecules have been successfully synthesized:

β-Carboline-Chalcone Hybrids : These are typically synthesized through the reaction of β-carboline aldehydes with various aryl or heteroaryl ketones in the presence of a base like barium hydroxide. nih.gov

β-Carboline-Podophyllotoxin Hybrids : Podophyllotoxins are potent cytotoxic agents. nih.gov Hybrids have been created via an amide coupling reaction between β-carboline carboxylic acids and an amine-functionalized podophyllotoxin (B1678966) derivative. nih.gov

β-Carboline-Coumarin Hybrids : Coumarins are another class of pharmacophores with cytotoxic potential. nih.gov The synthesis of these hybrids can be achieved through a multi-step process involving a Pictet–Spengler cyclization, followed by a controlled oxidation to form the aromatic β-carboline portion of the conjugate. nih.gov

β-Carboline-Benzimidazole Hybrids : These conjugates have been synthesized by condensing tryptamine and terephthaldehyde using the Pictet-Spengler method to create key intermediates that link the two heterocyclic systems. nih.gov

These synthetic strategies allow for the creation of diverse molecular architectures that combine the structural features of β-carbolines with other established pharmacophores. nih.govnih.gov

Table 3: Summary of Synthetic Strategies for β-Carboline Hybrid Conjugates This table summarizes methodologies described in the cited literature. nih.govnih.gov

| Hybrid Type | Coupled Pharmacophore | Key Synthetic Reaction |

|---|---|---|

| Chalcone Hybrid | Chalcone | Base-catalyzed condensation |

| Podophyllotoxin Hybrid | Podophyllotoxin | Amide coupling |

| Coumarin Hybrid | Coumarin | Pictet–Spengler cyclization & Oxidation |

| Benzimidazole Hybrid | Benzimidazole | Pictet–Spengler condensation |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 9 Amino 3 Carboline Derivatives

Positional Impact of Substituents on Biological Activity Profiles

The biological profile of 9-amino-3-carboline derivatives is highly sensitive to the nature and position of substituents on the tricyclic core. Modifications at key positions, including C-1, C-3, C-9, and others, have been shown to dramatically alter the pharmacological properties of these compounds.

C-1 Substitutions and their Influence on Molecular Interactions

The C-1 position of the β-carboline ring is a critical determinant of biological activity, and its substitution is essential for the antitumor properties of many derivatives. Studies have shown that introducing various functional groups at this position can significantly enhance the compound's potency. For instance, the incorporation of a 3,4,5-trimethoxyphenyl group at the C-1 position has been found to improve the water solubility and antitumor activity of certain β-carboline derivatives nih.gov.

In the context of antifungal agents, C-1 substituted acylhydrazone β-carboline analogues have demonstrated promising activity nih.govmdpi.com. The nature of the substituent on the acylhydrazone moiety plays a crucial role. Derivatives with halogenated groups have shown more promising antifungal activity compared to those with electron-donating groups mdpi.com. Specifically, compounds with these substitutions have exhibited broad-spectrum antifungal activity, in some cases exceeding that of commercial pesticides nih.govmdpi.com. The stereochemistry at the C-1 position can also be pivotal, as observed in tetrahydro-β-carboline derivatives where a trans-diastereomer exhibited greater antiplasmodial potency than its cis counterpart.

C-3 Substitutions and their Role in Efficacy

The C-3 position of the this compound scaffold offers another strategic site for modification to enhance therapeutic efficacy. The introduction of various functional groups at this position can significantly influence the compound's biological activity. For example, the incorporation of nitrogen-containing heterocycles like oxadiazole and piperazine (B1678402) at the C-3 position has been explored to improve the antitumor activity of β-carboline derivatives nih.gov.

Research has indicated that the antifungal activity of β-carbolines can be altered by substitution at the 3-position mdpi.com. In the pursuit of novel anticancer agents, a series of 3,9-substituted β-carbolines were designed, revealing that specific substitutions at both positions are crucial for their activity nih.gov. For instance, a derivative with a carboxylic acid at C-3 and a 2-methoxybenzyl group at C-9 was found to inhibit the growth of leukemia cells by inducing apoptosis nih.gov. Furthermore, the synthesis of amino acid functionalized β-carbolines has been reported, with these compounds showing potential as topoisomerase II inhibitors nih.gov.

The following table summarizes the activity of selected C-3 substituted β-carboline derivatives:

| Compound ID | C-3 Substituent | C-9 Substituent | Target Cell Line | IC50 (µM) | Reference |

| 11a | -COOH | 2-methoxybenzyl | HL-60 | 4.0 | nih.gov |

C-9 Substitutions and their Effect on Activity and Selectivity

The substituent at the N-9 position of the carboline ring plays a significant role in modulating the activity and selectivity of these compounds. While the core request focuses on a 9-amino group, much of the available research explores other substitutions at this position, providing valuable insights into its influence.

In a study of 3,9-substituted β-carboline derivatives as anticancer agents, the presence of a substituted benzyl (B1604629) group at the N-9 position was found to be a key factor for their biological activity nih.gov. For example, a 9-(2-methoxybenzyl) substituent, in combination with a C-3 carboxylic acid, resulted in a compound with potent activity against HL-60 leukemia cells nih.gov. Similarly, in the investigation of α-carboline derivatives, the introduction of substituted benzyl groups at the N-9 position was crucial for their cytotoxicity nih.gov.

The following table illustrates the impact of C-9 substitutions on the cytotoxic activity of α-carboline derivatives against the HL-60 cell line:

| Compound | C-9 Substituent | IC50 (µM) | Reference |

| 6-acetyl-9-(3,5-dimethoxybenzyl)-9H-pyrido[2,3-b]indole | 3,5-dimethoxybenzyl | Potent | nih.gov |

| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | 3,4,5-trimethoxybenzyl | Potent | nih.gov |

Contributions of Other Key Positions (e.g., C-7, C-2, C-6)

In α-carboline derivatives, the sequential introduction of a 6-acetyl group was a key step in developing potent cytotoxic agents against the HL-60 cell line nih.gov. This highlights the importance of considering a holistic approach to substitution patterns across the entire carboline scaffold to optimize therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.

2D and 3D QSAR Model Development and Validation

Both 2D and 3D QSAR models have been successfully developed for β-carboline derivatives to understand the structural requirements for their antitumor activity.

In a 3D-QSAR study on a series of β-carboline derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. These models explored the structural basis for the biological activities of these compounds and indicated that the antitumor pharmacophore was marked at positions -1, -2, -3, -7, and -9 of the β-carboline ring mdpi.com. The statistical validation of these models, with q² values of 0.513 for CoMFA and 0.503 for CoMSIA, demonstrated their predictive power mdpi.com.

Another 3D-QSAR study on N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids quantitatively described the relationship between their structure and in vivo anti-tumor activity nih.gov. Similarly, a 3D-QSAR study on tetrahydro-β-carboline derivatives as ABCG2 inhibitors yielded a robust model with high predictive ability (r² = 0.99, q² = 0.92), highlighting the importance of electrostatic, steric, and hydrophobic fields in modulating bioactivity nih.gov.

The development of 2D-QSAR models has also provided valuable insights. For instance, a combined 2D- and 3D-QSAR study on indolealkylamine derivatives with β3-adrenergic activity identified key molecular descriptors correlated with their biological activity, including steric properties, hydrogen-bond donor and acceptor capabilities, lipophilicity, and molar refractivity mdpi.com.

The following table summarizes the statistical parameters of a 3D-QSAR model for β-carboline derivatives with antitumor activity researchgate.net:

| Statistical Parameter | 3D QSAR Results |

| q² | 0.743 |

| r² | 0.721 |

| pred_r² | 0.708 |

| Standard Error | 0.346 |

These QSAR models serve as powerful predictive tools, enabling the rational design of novel this compound derivatives with enhanced therapeutic properties.

Application of Quantum Chemical Descriptors (e.g., HOMO-LUMO Gap, Electronegativity)

In the field of medicinal chemistry, Quantum Chemical Descriptors are crucial for understanding the electronic properties of molecules and their relationship with biological activity. These descriptors provide quantitative values for molecular characteristics derived from quantum mechanical calculations, enabling the development of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). For carboline derivatives, these computational tools are instrumental in elucidating the electronic factors that govern their interactions with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons asianpubs.org. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity asianpubs.orgasianpubs.org. A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and, often, greater biological activity asianpubs.org. Conversely, a large gap implies higher stability and lower reactivity asianpubs.orgasianpubs.org. Studies on β-carboline derivatives have demonstrated an inverse relationship between the HOMO-LUMO gap (also referred to as the stability index) and their observed biological activity; as the gap decreases, the reactivity and biological potency tend to increase asianpubs.orgasianpubs.org.

Electronegativity (χ) is another key descriptor, representing the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies . This parameter has been employed in QSAR studies of β-carboline derivatives to explore its influence on their binding to receptors . Research has shown a complex relationship between electronegativity and biological activity. For instance, in one study, an inverse relationship was found for a specific subgroup of β-carboline derivatives, while a direct relationship was observed for another, indicating that the effect of electronegativity is highly dependent on the substitution patterns on the carboline scaffold .

Other related descriptors include chemical hardness (η), which is half the HOMO-LUMO gap, and the global electrophilicity index (ω), which measures the energy stabilization when the system acquires an additional electronic charge researchgate.net. These parameters, derived from HOMO and LUMO energies, are frequently incorporated into multilinear regression models to build robust QSAR equations that can predict the biological activity of new, unsynthesized carboline compounds researchgate.net.

The table below summarizes key quantum chemical descriptors and their observed correlation with the biological activity of carboline derivatives based on various QSAR studies.

| Descriptor | Definition | General Correlation with Biological Activity | Reference |

| HOMO-LUMO Gap (Stability Index) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals (εLUMO - εHOMO). | An inverse relationship; a smaller gap correlates with higher reactivity and potency. | asianpubs.orgasianpubs.org |

| Electronegativity (χ) | The ability of a molecule to attract electrons; calculated as -½(εLUMO + εHOMO). | Variable; can be direct or inverse depending on the molecular structure and substituents. | |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; calculated as ½(εLUMO - εHOMO). | An inverse relationship; lower hardness often correlates with higher activity. | researchgate.net |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule; related to LUMO energy. | Used as a variable in regression models to predict activity. | researchgate.net |

| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule; related to HOMO energy. | Used as a variable in regression models to predict activity. | researchgate.net |

Predictive Models for Biological Potency and Selectivity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are indispensable tools for rational drug design. They establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, these models can forecast the biological potency and selectivity of novel derivatives, thereby guiding synthetic efforts toward more effective compounds.

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with various physicochemical and quantum chemical descriptors, such as those discussed in the previous section researchgate.net. These models often employ multilinear regression to generate an equation that quantitatively describes the SAR researchgate.net.

More advanced are three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide a more detailed, three-dimensional understanding of how specific structural features influence activity nih.govresearchgate.net. The process involves several key steps:

Molecular Alignment: A set of active compounds (the training set) are structurally superimposed based on a common scaffold or a pharmacophore model.

Field Calculation: The aligned molecules are placed in a 3D grid, and for each point in the grid, steric and electrostatic fields (for CoMFA) are calculated mdpi.com. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors mdpi.com.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS) analysis, is used to derive a correlation between the variations in these 3D fields and the variations in biological activity mdpi.com.

The resulting 3D-QSAR models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive substituent at a particular position on the carboline ring enhances potency, while a small, electronegative group diminishes it.

Several 3D-QSAR studies on β-carboline derivatives have yielded robust models with significant predictive power nih.govresearchgate.netnih.gov. For instance, CoMFA and CoMSIA models developed for a series of β-carbolines with antitumor activity revealed that substitutions at positions 1, 2, 3, 7, and 9 of the carboline ring are critical for the pharmacophore nih.gov. This finding is directly relevant to this compound derivatives, highlighting the importance of modifications at these key positions.

The validity and predictive capability of these models are assessed using statistical parameters. Key metrics include the cross-validated correlation coefficient (q²), which measures the internal predictive ability of the model, and the conventional correlation coefficient (r²), which indicates the goodness of fit for the training set data mdpi.com. A high q² value (typically > 0.5) is essential for a reliable model. The model's external predictive power is often evaluated using a separate test set of compounds, with the predictive r-squared (R²pred) being a key indicator mdpi.com.

The table below presents statistical data from representative 3D-QSAR models developed for carboline derivatives, illustrating their predictive accuracy.

| Model Type | Biological Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (External Prediction) | Key Findings | Reference |

| CoMFA | Antitumor | 0.513 | 0.862 | Not Reported | Steric and electrostatic fields at positions 1, 2, 3, 7, & 9 are crucial. | nih.gov |

| CoMSIA | Antitumor | 0.503 | 0.831 | Not Reported | Complements CoMFA findings, highlighting importance of H-bond and hydrophobic fields. | nih.gov |

| CoMSIA | Analgesic (NR2B Antagonists) | 0.665 | 0.916 | 0.701 | Steric, electrostatic, and H-bond acceptor fields play a key role in activity. | mdpi.com |

| CoMFA | Anticancer (HepG2) | Not Reported | Not Reported | Not Reported | A 3D-QSAR study was performed to explore molecular requirements for anticancer activity. | researchgate.net |

These predictive models serve as a powerful guide in the design of novel this compound derivatives with enhanced biological potency and improved selectivity for their intended molecular targets.

Computational Methodologies and in Silico Studies in 9 Amino 3 Carboline Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely employed in the study of carboline derivatives to understand their interaction with various biological targets, such as protein kinases. qeios.com For instance, studies on novel β-carboline derivatives have utilized docking simulations to evaluate their binding affinity within the active site of enzymes like Cyclin-Dependent Kinase 2 (CDK2). mdpi.comsciforum.net

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). qeios.com The 9-Amino-3-carboline derivative is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding energy for each pose, with lower energy scores generally indicating a more favorable binding interaction. qeios.com Research on various carboline analogs has demonstrated strong binding energies, often comparable to or better than co-crystallized reference inhibitors, highlighting the potential of this scaffold. qeios.commdpi.comsciforum.net

| Carboline Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 5-(9-benzyl-1-methyl-9H-pyrido[3,4-b] indol-3-yl)-1,3,4-oxadiazol-2-amine | Protein Kinase (1AQ1) | -11.87 | qeios.comresearchgate.net |

| Methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate | CDK2 (1PYE) | -11.99 | mdpi.comsciforum.net |

The analysis of docked poses provides crucial insights into the specific molecular interactions that stabilize the ligand-target complex. These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions with key amino acid residues in the protein's binding pocket. sciforum.netresearchgate.net For carboline derivatives, studies have identified several key residues that are critical for binding.

For example, in the active site of the CDK2 inhibitor (PDB: 1PYE), a docked β-carboline derivative was observed to form hydrogen bonds with essential amino acids such as ASP145, ASP86, PHE82, ILE10, and LEU83. mdpi.comsciforum.net Another study involving a different carboline derivative targeting a protein kinase (PDB: 1AQ1) identified hydrogen bonding with GLU12 and THR14, as well as pi-alkyl interactions with GLY13, VAL18, and LEU134. researchgate.net These specific interactions are fundamental to the molecule's affinity and selectivity for its target. Understanding these key residues allows for the rational design of new this compound analogs with improved binding characteristics.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| CDK2 (1PYE) | ASP145, ASP86, PHE82, ILE10, LEU83 | Hydrogen Bond | sciforum.net |

| LYS33 | Hydrogen Bond | sciforum.net | |

| Protein Kinase (1AQ1) | GLU12, THR14, ASP145 | Hydrogen Bond | researchgate.net |

| GLY13, VAL18, LEU134 | Pi-Alkyl Interaction | researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. scienceopen.com MD simulations are used to assess the stability of the predicted binding mode and to observe conformational changes in both the ligand and the protein. scienceopen.com

In a typical MD simulation study of a carboline-protein complex, the system is solvated in a water box and simulated for a period, such as 20 nanoseconds. scienceopen.com The stability of the complex is then analyzed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). scienceopen.com Studies on β-carboline ligands have shown that these compounds can maintain stable interactions within the binding pocket throughout the simulation, with minimal deviations. scienceopen.com This stability suggests a strong and persistent binding, reinforcing the findings from molecular docking. scienceopen.com

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govresearchgate.net A pharmacophore model can be generated from a set of active molecules, even without a known 3D structure of the target protein. nih.gov This model represents the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for interacting with the target. researchgate.net

Once a pharmacophore model is developed for a series of active carboline compounds, it can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features. nih.govrsc.org This approach allows for the discovery of new and structurally diverse compounds that are likely to exhibit the desired biological activity. This strategy is instrumental in designing new derivatives of the this compound scaffold with potentially enhanced potency and selectivity. nih.gov

In Silico Prediction of Biological Activity and ADME Properties

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. mdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. malariaworld.org For carboline derivatives, various ADME parameters are computationally evaluated.

Key predicted properties include intestinal absorption, permeability through Caco-2 cells (an indicator of gut wall permeability), and potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.commalariaworld.org Studies on β-carboline alkaloids suggest they often have good predicted oral bioavailability and absorption through biological membranes. malariaworld.org For example, analyses have shown that many carboline derivatives are predicted to have high intestinal absorption (often over 90%) and high Caco-2 permeability. mdpi.commalariaworld.org

| ADME Property | Predicted Outcome | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption | High (>90%) | Indicates good absorption after oral administration. | mdpi.com |

| Caco-2 Permeability | High (logPapp > 0.9) | Suggests efficient passage across the intestinal wall. | mdpi.commalariaworld.org |

| CYP Enzyme Inhibition | Variable; many do not inhibit key enzymes like CYP3A4. | Low potential for certain drug-drug interactions. | mdpi.com |

Preclinical Biological Evaluation of 9 Amino 3 Carboline and Its Analogues

In Vitro Cellular Studies

In vitro studies have been instrumental in dissecting the mechanisms by which 9-Amino-3-carboline and related compounds exert their effects on cancer cells.

Assessment of Antiproliferative and Cytostatic Effects in Cell Lines

Research has demonstrated that various β-carboline derivatives, including those structurally related to this compound, exhibit significant antiproliferative and cytostatic activities across a range of cancer cell lines. These compounds can inhibit cell growth and proliferation in a dose-dependent manner. For instance, studies on related bivalent β-carbolines have shown IC50 values below 10 µM against several human tumor cell lines, with specific compounds demonstrating potent activity against breast, adenocarcinoma, melanoma, ovarian, colon, gastric, and esophageal carcinoma cell lines jst.go.jp. Similarly, a β-carboline derivative, B-9-3, has been reported to inhibit the growth and motility of lung cancer cells, suppress invasion and migration, and promote apoptosis researchgate.net. Another study highlighted a β-carboline derivative (compound 11) that showed potent cytotoxicity against human colon carcinoma COLO 205 cells with an IC50 of 0.49 µM, and also against HL-60, Hep3B, and H460 cells with IC50 values of 0.3, 0.7, and 0.8 µM, respectively nih.gov. Ethyl β-carboline-3-carboxylate (β-CCE) demonstrated cytotoxic effects on SiHa cervical cancer cells with an IC50 value of 33.06 μg/ml nih.gov.

| Compound/Derivative | Cell Line Tested | IC50 Value (µM) | Reference |

| Bivalent β-carboline (Compound 8) | MCF-7 (Breast) | 1.39 | jst.go.jp |

| 769-P (Adeno.) | 1.96 | jst.go.jp | |

| A375 (Melanoma) | 1.42 | jst.go.jp | |

| SK-OV-3 (Ovarian) | 1.49 | jst.go.jp | |

| HCT-116 (Colon) | 1.32 | jst.go.jp | |

| BGC-823 (Gastric) | 1.96 | jst.go.jp | |

| Eca-109 (Eso.) | 1.63 | jst.go.jp | |

| Compound 11 | COLO 205 (Colon) | 0.49 | nih.gov |

| HL-60 (Leukemia) | 0.3 | nih.gov | |

| Hep3B (Hepatoma) | 0.7 | nih.gov | |

| H460 (NSCLC) | 0.8 | nih.gov | |

| Ethyl β-carboline-3-carboxylate (β-CCE) | SiHa (Cervical) | 33.06 μg/ml | nih.gov |

| B-9-3 | A549 (Lung) | Not specified | researchgate.net |

| H226 (Lung) | Not specified | researchgate.net | |

| H460 (Lung) | Not specified | researchgate.net |

Investigation of Induced Cell Death Mechanisms (Apoptosis, Necroptosis, Autophagy)

Studies indicate that β-carboline derivatives can induce cell death through various pathways. Apoptosis, a programmed cell death mechanism, is frequently observed. For example, B-9-3 has been shown to induce apoptosis in cancer cells, confirmed by Hoechst staining, flow cytometry, and Western blot analysis researchgate.net. Ethyl β-carboline-3-carboxylate (β-CCE) also triggers apoptosis in SiHa cervical cancer cells, evidenced by increased expression of pro-apoptotic proteins like Bax, cleaved-caspase-9, and caspase-3, and a decrease in the anti-apoptotic protein Bcl-xL nih.gov. Furthermore, harmol, another β-carboline alkaloid, has been shown to induce apoptosis in U251MG human glioma cells, characterized by increased caspase-9 and caspase-3 activity and PARP cleavage spandidos-publications.com. Some compounds have also been implicated in inducing necroptosis, a regulated form of necrosis researchgate.netnih.govmdpi.commdpi.com. Research suggests that certain β-carboline derivatives can modulate autophagy, a cellular degradation process that can also lead to cell death under specific conditions spandidos-publications.comnih.govnih.gov. For instance, BCP-1, a β-carboline-α-aminophosphonate derivative, activated an autophagic death pathway in MCF-7 cells, indicated by increased LC3I/LC3II expression nih.gov.

Analysis of Cellular Signaling Pathway Modulation

The anticancer effects of β-carbolines are often mediated through the modulation of critical cellular signaling pathways. For instance, B-9-3 has been shown to act on the TGF-β signaling pathway frontiersin.org. Additionally, B-9-3 has been implicated in inhibiting angiogenesis via the VEGFA/PI3K/AKT signaling pathway, leading to reduced protein levels of VEGFA, p-PI3K/PI3K, p-AKT/AKT, and Bcl-2, while increasing Bax and Caspase-3 researchgate.net. Some β-carboline derivatives have been investigated for their interaction with protein kinases, such as RSK1 and RSK2, with Manzamine A showing selective inhibition of RSK1 mdpi.com. Furthermore, studies suggest that certain β-carbolines can modulate pathways involved in cell cycle regulation and DNA damage response mdpi.comfrontiersin.org.

Studies on Cell Migration and Angiogenesis Inhibition

In vitro studies have also explored the impact of β-carboline derivatives on cell migration and angiogenesis. B-9-3 has demonstrated the ability to inhibit cancer cell migration in a dose-dependent manner researchgate.net. Similarly, compound 8q showed a concentration-dependent inhibition of PC-3 cell migration, with migration rates decreasing as concentration increased nih.gov. Furthermore, B-9-3 has shown anti-angiogenic activity by inhibiting tube formation in human umbilical vascular endothelial cell line (HUVEC) researchgate.net. Related compounds have also exhibited angiogenesis inhibitory effects, with some acting as potent VEGFR2 inhibitors rsc.org.

In Vivo Animal Model Research (Non-Human)

Preclinical investigations in animal models provide crucial insights into the in vivo efficacy and potential therapeutic applications of this compound and its analogues.

Assessment of Anti-tumor Efficacy in Xenograft Models

The search results indicate that the specific compound "this compound" was not found in relation to the requested topics of neurorestorative/neuroprotective effects, behavioral/cognitive research, or detailed mechanisms of mutagenicity and genotoxicity.

The available scientific literature primarily discusses related compounds:

9-Methyl-β-carboline (9-me-BC) has shown neuroprotective and neurorestorative properties, particularly in animal models of Parkinson's disease, and has demonstrated cognitive enhancement effects by influencing hippocampal dopamine (B1211576) levels and dendritic proliferation colab.wsresearchgate.netnih.govmedchemexpress.comresearchgate.netresearchgate.netresearchgate.netgoogle.com.

2-Amino-9H-pyrido[2,3-b]indole (AαC) and its derivatives, such as aminophenylnorharman (APNH) , are frequently cited for their mutagenic and genotoxic activities, including the formation of DNA adducts and induction of sister-chromatid exchanges caymanchem.comnih.govpsu.eduoup.comoup.comoup.comacs.orgresearchgate.netpsu.edu. These compounds are often found in cooked foods and tobacco smoke.

General β-carbolines are noted for their co-mutagenic actions, particularly in synergy with aromatic amines, and some exhibit neuroactive properties colab.wsnih.govresearchgate.netnih.govmdpi.comoup.commdpi.com.

However, no specific studies or findings pertaining to "this compound" were identified in the search results for the outlined sections. Therefore, an article focusing solely on "this compound" as per the instructions cannot be generated based on the provided information.

Conclusion and Future Directions in 9 Amino 3 Carboline Research

Summary of Key Academic Findings

The β-carboline scaffold, a tricyclic indole (B1671886) alkaloid, is a key pharmacophore found in numerous natural and synthetic compounds with significant biological activities. mdpi.commdpi.com Research into β-carboline derivatives has revealed a wide spectrum of pharmacological effects, offering a strong foundation for predicting the potential properties of 9-Amino-3-carboline.

Antitumor Activity: A significant body of research has highlighted the anticancer potential of β-carboline derivatives. These compounds exert their effects through various mechanisms, including the inhibition of topoisomerases I and II, cyclin-dependent kinases (CDKs), IkappaB kinase (IKK), and Polo-like kinases (PLKs). nih.gov Furthermore, their planar tricyclic structure allows them to intercalate with DNA, leading to DNA damage and preventing its repair, which can trigger apoptosis in cancer cells. nih.gov The introduction of different substituents at various positions of the β-carboline skeleton has been shown to modulate their cytotoxic activity against different cancer cell lines. nih.gov

Neuropharmacological Effects: Certain β-carboline derivatives have demonstrated significant neuropharmacological potential. For instance, 9-methyl-β-carboline has been shown to have stimulatory, protective, and regenerative effects on dopaminergic neurons, suggesting its potential as a therapeutic agent for Parkinson's disease. researchgate.net These effects are mediated through multiple pathways, including the activation of dopaminergic neuron metabolism and an increase in the production of neurotrophic factors by astrocytes. researchgate.net

Antimicrobial and Antimalarial Properties: The β-carboline scaffold has also been a template for the development of antimicrobial and antimalarial agents. mdpi.commalariaworld.org Some derivatives have shown potent activity against various fungal and bacterial strains. mdpi.com In the context of malaria, β-carboline alkaloids have been identified as promising candidates due to their ability to inhibit the growth of Plasmodium falciparum. malariaworld.org

Molecular Interactions: The planar nature of the β-carboline ring system is crucial for its biological activity, particularly its ability to interact with DNA and various protein targets. nih.gov Structure-activity relationship studies have consistently shown that the nature and position of substituents on the β-carboline ring significantly influence the compound's biological activity and target specificity. mdpi.com

Identification of Promising Research Avenues

Based on the extensive research on the β-carboline family, several promising research avenues can be identified for the specific investigation of this compound.

Synthesis and Derivatization: A primary focus should be on the development of efficient synthetic routes for this compound and its derivatives. This would enable the creation of a library of related compounds with diverse substitutions at the amino group and other positions on the carboline ring. Such a library would be invaluable for systematic structure-activity relationship (SAR) studies.

Anticancer Drug Development: Given the established antitumor properties of many β-carboline derivatives, a thorough investigation into the anticancer potential of this compound is warranted. This should include screening against a panel of human cancer cell lines to determine its cytotoxicity and selectivity. Mechanistic studies could then elucidate its mode of action, such as its ability to induce apoptosis, cause cell cycle arrest, or inhibit specific kinases or topoisomerases. nih.gov

Neuroprotective Agent Exploration: Drawing parallels with 9-methyl-β-carboline, research into the neuroprotective and neuro-regenerative effects of this compound could be a fruitful area. researchgate.net Investigations could focus on its potential to protect neurons from toxins, reduce neuroinflammation, and promote neuronal survival, which could have implications for neurodegenerative diseases like Parkinson's and Alzheimer's.

Antimicrobial and Antiparasitic Screening: The potential of this compound as an antimicrobial or antiparasitic agent should be explored. Screening against a range of pathogens, including drug-resistant strains, could identify new lead compounds for the development of novel anti-infective therapies. mdpi.commalariaworld.org

Outlook on the Development of Novel Molecular Probes and Therapeutic Candidates from this compound and its Derivatives

The future for this compound and its derivatives appears promising, with potential applications in both diagnostics and therapeutics.

Development of Molecular Probes: The inherent fluorescence of the β-carboline scaffold makes it an attractive platform for the development of molecular probes. nih.govresearchgate.net By attaching specific recognition units to the 9-amino or 3-carboline positions, it may be possible to design fluorescent probes for the detection and imaging of specific biomolecules, ions, or cellular processes. For example, a 6-azido β-carboline derivative has been successfully used as a fluorescent probe to monitor endogenous glutathione (B108866) in biological systems. nih.gov This suggests that this compound could serve as a core structure for similar applications.

Therapeutic Potential: The diverse biological activities observed in the β-carboline family strongly suggest that this compound could be a valuable lead compound for drug discovery. mdpi.comnih.govresearchgate.netmalariaworld.org Further chemical modifications of the 9-amino and 3-carboline structure could lead to the development of potent and selective therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The key to unlocking this potential will be a systematic approach to synthesis, biological evaluation, and optimization of its pharmacological properties.

Q & A

Basic: What analytical methods are recommended for confirming the structural identity of 9-Amino-3-carboline?

Answer:

Structural confirmation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 7.0–9.0 ppm) and amine protons (δ 3.0–5.0 ppm). Compare with reference spectra for pyridoindole derivatives .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) and retention time consistency with standards .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 183.1 for C₁₁H₉N₃) via electrospray ionization (ESI-MS) .

Basic: What synthetic strategies are effective for producing this compound with high yield and purity?

Answer:

Key synthetic routes include:

- Pictet-Spengler Cyclization: React tryptamine derivatives with aldehydes under acidic conditions. Optimize temperature (60–80°C) and solvent (e.g., acetic acid) to minimize side products .

- Post-Synthesis Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) followed by recrystallization in ethanol to achieve ≥95% purity .

- Quality Control: Validate each batch using HPLC and elemental analysis to ensure stoichiometric consistency .

Advanced: How should researchers design in vitro experiments to evaluate the biological activity of this compound?

Answer:

A robust experimental framework includes:

- Cell Model Selection: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays, given β-carbolines’ reported antiproliferative effects. Include normal cell lines (e.g., HEK293) for specificity testing .

- Dose-Response Curves: Test concentrations (1–100 µM) over 24–72 hours. Use MTT or resazurin assays for viability, with triplicate replicates to ensure statistical power .

- Control Groups: Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) to isolate compound-specific effects .

Advanced: How can contradictory data on this compound’s mechanism of action be systematically addressed?

Answer:

Resolve contradictions through:

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets. For example, conflicting reports on apoptosis vs. autophagy can be tested via Western blotting for caspase-3 and LC3-II .

- Empirical Falsification: Design experiments to exclude alternative hypotheses. If Study A claims ROS-dependent toxicity and Study B disputes it, use ROS scavengers (e.g., NAC) to test necessity .

- Meta-Analysis: Pool data from independent studies to assess effect size heterogeneity. Tools like RevMan can quantify bias and adjust for confounding variables .

Basic: What are the best practices for conducting a literature review on this compound’s pharmacological potential?

Answer:

Adopt a systematic approach:

- Database Searches: Use PubMed, SciFinder, and Web of Science with keywords: “this compound,” “β-carboline derivatives,” “neuroprotective agents.” Apply filters for peer-reviewed articles (2000–2025) .

- Thematic Coding: Organize findings into categories (e.g., in vitro vs. in vivo, mechanistic pathways) using tools like NVivo. Highlight gaps, such as limited pharmacokinetic data .

- Critical Appraisal: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust methodologies .

Advanced: How can computational methods complement experimental studies of this compound?

Answer:

Integrate computational tools for mechanistic insights:

- Molecular Docking: Use AutoDock Vina to predict binding affinities with targets like topoisomerase II or MAO-A. Validate with mutagenesis studies .

- QSAR Modeling: Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., methyl vs. amino groups) with bioactivity .

- MD Simulations: Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability under physiological conditions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Follow OSHA and institutional guidelines:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal: Neutralize acidic/basic residues before disposing in halogenated waste containers .

- Acute Toxicity Testing: Prior to in vivo studies, conduct LD₅₀ assays in rodents (OECD 423) to establish safe dosing thresholds .

Advanced: What strategies improve reproducibility in studies involving this compound?

Answer:

Enhance reproducibility via:

- Open Science Practices: Share raw data (e.g., NMR spectra, dose-response curves) on platforms like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Collaborative Validation: Partner with independent labs to replicate key findings. For example, confirm IC₅₀ values across different cell lines .

- Pre-registration: Submit experimental protocols to registries like Open Science Framework before initiating studies to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.